![molecular formula C11H12N2O6 B2534141 3-{[4-(Methoxycarbonyl)-2-nitrophenyl]amino}propanoic acid CAS No. 656817-21-9](/img/structure/B2534141.png)
3-{[4-(Methoxycarbonyl)-2-nitrophenyl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(Methoxycarbonyl)-2-nitrophenyl]amino}propanoic acid is an organic compound characterized by its unique structure, which includes a methoxycarbonyl group, a nitrophenyl group, and an amino propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Methoxycarbonyl)-2-nitrophenyl]amino}propanoic acid typically involves the following steps:
Amination: The nitro compound is then subjected to reduction, converting the nitro group to an amino group.
Coupling Reaction: The amino compound is coupled with a propanoic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by efficient coupling reactions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[4-(Methoxycarbonyl)-2-nitrophenyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-{[4-(Methoxycarbonyl)-2-nitrophenyl]amino}propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-{[4-(Methoxycarbonyl)-2-nitrophenyl]amino}propanoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to participate in various biochemical pathways, influencing cellular processes and biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 3-(4-Methoxyphenyl)propanoic acid
- 4-Methoxycarbonylbenzeneboronic acid
Uniqueness
3-{[4-(Methoxycarbonyl)-2-nitrophenyl]amino}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
3-(4-methoxycarbonyl-2-nitroanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-19-11(16)7-2-3-8(9(6-7)13(17)18)12-5-4-10(14)15/h2-3,6,12H,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPJJWSTFQFHKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)NCCC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(2,5-dimethoxybenzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2534058.png)
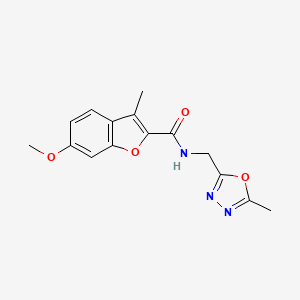
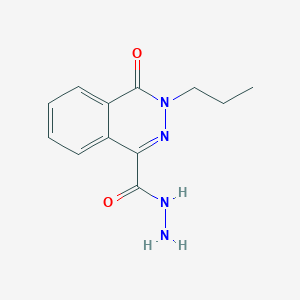
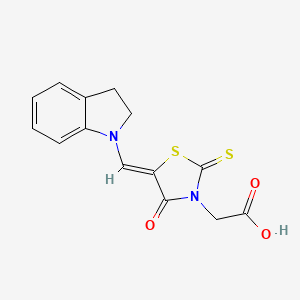
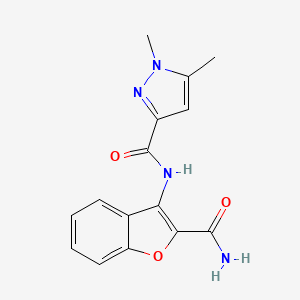
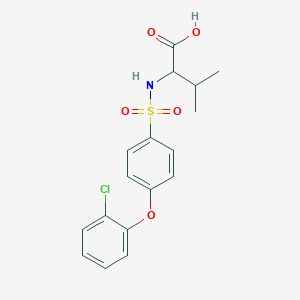
![(1R,3S)-3-[(2R)-2-phenylpropanamido]cyclopentane-1-carboxylic acid](/img/structure/B2534069.png)
![1-(4-nitrophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2534070.png)
![5-(3,5-Dimethylpiperidin-1-yl)-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2534073.png)
![1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride](/img/structure/B2534075.png)
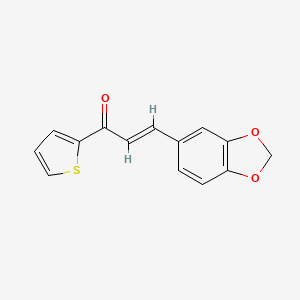
![methyl 2-[(2Z)-2-{[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino}-6-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2534077.png)

![1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2534081.png)
